3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Medicinal Chemistry ADME Lipophilicity

Generic substitution of pyridazine building blocks introduces uncontrolled variability in LogP, TPSA, and hazard profiles, jeopardizing SAR reproducibility. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS 1215850-34-2) provides a defined, consistent intermediate: • LogP 1.94 & TPSA 44.24 Ų - engineered for moderate BBB permeability in CNS programs • Monofunctional 3-chloro handle enables late-stage Suzuki, Negishi, or Buchwald-Hartwig diversification • GHS06 acute toxicity classification mandates controlled laboratory handling Suited for kinase inhibitor synthesis, agrochemical analog library screening, and liquid crystalline material precursor development.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 1215850-34-2
Cat. No. B1394061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
CAS1215850-34-2
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2
InChIKeyMEAZNSVMLGLFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: Physicochemical Profile


3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS 1215850-34-2) is a heterocyclic building block within the pyridazine family, characterized by a 3-chloro substituent and a 6-((tetrahydro-2H-pyran-4-yl)methoxy) ether group. It possesses a molecular weight of 228.68 g/mol and a molecular formula of C10H13ClN2O2 . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its chloro and protected hydroxyl functionalities enable selective derivatization .

3-Chloro-6-alkoxy pyridazine scaffold with protected hydroxyl for selective derivatization
Medicinal chemistry and agrochemical building block library synthesis
Enables late-stage cross-coupling at the 3-position

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: Risks of Substitution


Generic substitution of pyridazine building blocks is fraught with risk due to the profound impact of even minor structural modifications on physicochemical and safety profiles. As demonstrated by the comparative data below, replacing the tetrahydropyranylmethoxy group with a simple methoxy or altering the ether linkage drastically alters lipophilicity (LogP), polar surface area (TPSA), and hazard classification [1][2]. These changes directly influence membrane permeability, solubility, and handling requirements, rendering the selection of the specific CAS 1215850-34-2 compound critical for reproducible downstream outcomes.

Lipophilicity shift Replacing the tetrahydropyranylmethoxy group with a methoxy alters LogP, potentially affecting membrane permeability in assay models.
Polar surface area increase Higher TPSA may reduce passive permeability, altering compound distribution in biological assays.
Hazard classification mismatch GHS06 (Toxic) vs. skin irritant requires different safety protocols and may impact procurement and handling workflow.

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine vs. Structural Analogs


Lipophilicity (LogP) Comparison

The target compound exhibits a LogP of 1.9354 , which is substantially higher than the 2.270 LogP reported for the simpler 3-chloro-6-methoxypyridazine analog [1]. This difference quantifies the increased lipophilicity conferred by the tetrahydropyranylmethoxy group, which is critical for modulating membrane permeability and CNS penetration potential.

Lipophilicity
Reported
Target: LogP 1.9354
Analog: LogP 2.270
Modulates membrane permeability profile
Calculated LogP; review in assay context
Medicinal Chemistry ADME Lipophilicity

Polar Surface Area (TPSA) Comparison

The target compound possesses a Topological Polar Surface Area (TPSA) of 44.24 Ų , significantly larger than the 35.01 Ų TPSA of the 3-chloro-6-methoxypyridazine analog [1]. The increased TPSA indicates a higher capacity for hydrogen bonding and polarity, which can improve aqueous solubility and influence interactions with biological targets.

TPSA
Reported
Target: 44.24 Ų
Analog: 35.01 Ų
Influences passive permeability and solubility
Vendor-calculated; validate in specific model
Medicinal Chemistry Physicochemical Properties Drug-likeness

Toxicity and Handling Requirements

The target compound carries a GHS06 hazard classification (Toxic) with hazard statements H301, H311, and H331, indicating acute toxicity via oral, dermal, and inhalation routes . In contrast, the closely related 3-chloro-6-methoxypyridazine is classified only as a skin irritant (H315) [1]. This stark difference in hazard profile necessitates distinct safety protocols, personal protective equipment (PPE), and shipping classifications, which directly impact procurement and laboratory workflow decisions.

GHS Hazard
Data to verify
GHS06 (H301,H311,H331) vs. H315 irritant
May require distinct safety protocols
Verify current SDS before procurement
Safety Procurement Handling

Selective Cross-Coupling via Chloro Handle

The presence of a single chloro substituent at the 3-position of the pyridazine ring, as seen in 3-chloro-6-methoxypyridazine, enables efficient nickel-catalyzed electrochemical cross-coupling reactions with aryl and heteroaryl halides to produce functionalized pyridazines [1]. The target compound, bearing an analogous 3-chloro-6-alkoxy motif, is expected to exhibit similar reactivity, allowing for selective functionalization at the 3-position while preserving the tetrahydropyranylmethoxy group at the 6-position. This contrasts with 3,6-dichloropyridazine, which often yields mixtures of mono- and di-substituted products.

Cross-Coupling
Class-level
Expected selective 3-position coupling (analog-based)
Supports pyridazine library synthesis
Reactivity should be validated experimentally
Organic Synthesis Cross-Coupling Building Block

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: Research & Industrial Applications


Kinase Inhibitors & CNS-Penetrant Candidates

The balanced lipophilicity (LogP 1.94) and increased polar surface area (TPSA 44.24 Ų) of CAS 1215850-34-2, as established in the evidence guide , make it an ideal intermediate for developing compounds that require moderate blood-brain barrier (BBB) permeability. The tetrahydropyranyl group is a common motif in CNS-active drugs and kinase inhibitors, and the monofunctional chloro handle allows for late-stage diversification via cross-coupling to introduce pharmacophores [1].

Agrochemical Discovery: Fungicidal & Herbicidal Leads

Pyridazine derivatives are well-established scaffolds in agrochemicals. The distinct physicochemical profile and the synthetic versatility of the 3-chloro group, as supported by cross-coupling reactivity data [1], enable the rapid synthesis of analog libraries for screening against fungal and weed targets. The GHS06 hazard classification also underscores the need for controlled laboratory environments typical of early-stage agrochemical research.

Material Science: Mesomorphic & Optoelectronic Materials

The 3-chloro-6-alkoxypyridazine core, including the target compound, is a known precursor for liquid crystalline and mesomorphic materials [2]. The specific tetrahydropyranylmethoxy substituent imparts a unique combination of rigidity and polarity that can influence phase behavior and optical properties, differentiating it from simpler alkoxy analogs. The ability to further functionalize the chloro group provides access to a diverse range of extended π-conjugated systems for optoelectronic applications.

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Moderate lipophilicity / TPSA balance
BBB permeability model studies
Agrochemical lead synthesis
Synthetic versatility via chloro handle
Target-specific activity screening
Liquid crystal / optoelectronic materials
Tetrahydropyranyl rigidity and polarity
Mesomorphic phase behavior characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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